Noscapine is naturally occurring in the opium poppy, where it is synthesized through a series of enzymatic reactions involving O-methyltransferases. The biosynthesis pathway includes precursors such as norcoclaurine, which undergoes several modifications to yield noscapine. The specific synthesis of noscapine-13C,d3 involves incorporating isotopes into the molecular structure during the synthesis process, which can be achieved through various chemical methods .
The synthesis of noscapine-13C,d3 typically involves several key steps:
A common synthetic pathway involves:
Noscapine-13C,d3 participates in various chemical reactions typical of alkaloids:
The binding kinetics can be studied using fluorescence quenching assays to determine parameters such as association constants (K_a) and dissociation constants (K_d), providing insights into their mechanisms of action against cancer cells .
Noscapine-13C,d3 exerts its effects primarily through:
Studies have demonstrated that while noscapine stabilizes microtubules, certain derivatives may exhibit a different mechanism by destabilizing them instead, indicating a complex interaction profile that could be exploited for therapeutic purposes .
Noscapine-13C,d3 is typically a white crystalline solid. Its melting point and solubility characteristics are similar to those of noscapine but may vary slightly due to isotopic labeling.
The presence of deuterium alters some chemical reactivity due to kinetic isotope effects. This can influence reaction pathways and mechanisms in biological systems. Analytical data such as mass spectrometry can confirm isotope incorporation and purity levels .
Noscapine-13C,d3 has several applications in scientific research:
Noscapine (C22H23NO7) is a naturally occurring phthalideisoquinoline alkaloid first isolated from Papaver somniferum latex in 1803 by French pharmacist Jean-François Derosne. However, credit for its definitive purification in 1817 belongs to Pierre-Jean Robiquet, who separated it from Derosne's morphine-contaminated salt at the Paris École de Pharmacie [1] [4]. Constituting 4–12% of opium latex, this benzylisoquinoline alkaloid was initially termed "narcotine" before adopting its current nomenclature [1] [6]. Unlike other opium constituents, noscapine displayed negligible analgesic, sedative, or addictive properties, distinguishing its pharmacological profile early on [1].
Its antitussive (cough-suppressing) properties were discovered in 1930, leading to widespread international adoption (except in the United States) as a non-sedating cough remedy under various trade names including Capval, Coscopin, and Tusscapine [1] [4] [7]. Mechanistically, early research indicated its antitussive effects involved sigma-opioid receptor agonism and non-competitive inhibition of bradykinin receptors – pathways distinct from classical opioids like morphine or codeine [1] [4]. This bradykinin antagonism later revealed broader therapeutic potential, implicating noscapine in mitigating ACE-inhibitor-induced cough and cerebral ischemia-reperfusion injury following strokes [1] [4]. Structural elucidation confirmed noscapine as (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one – a complex structure featuring multiple methoxy groups, a benzofuranone, and a methylated tetrahydroisoquinoline system [1] [6].
Table 1: Key Historical Milestones in Noscapine Research
Year | Event | Key Figure/Group | Significance |
---|---|---|---|
1803 | Initial isolation from opium | Jean-François Derosne | Identified a crystalline substance (later found mixed with morphine meconate) |
1817 | Definitive purification and isolation | Pierre-Jean Robiquet | Obtained pure noscapine (initially called "narcotine") |
1930 | Discovery of antitussive properties | - | Established primary clinical use as a non-addictive cough suppressant |
1998 | Identification of microtubule modulation & anticancer activity | Keqiang Ye | Revealed novel mechanism of action beyond antitussive effects [2] |
2010s | Characterization of noscapine biosynthetic enzymes (CYP82Y1, SDR, etc.) | Dang et al.; Guo et al. [1] | Enabled potential biotechnological production |
Isotopic labeling involves the strategic substitution of atoms within a molecule with their stable isotopes. Noscapine-13C,d3 (CAS: 1217680-57-3) incorporates a carbon-13 (13C) atom and three deuterium (d or 2H) atoms into the parent noscapine structure, increasing its average molecular weight from 413.4205 Da to 417.43 Da [3]. This modification creates a chemically identical but isotopically distinct analogue crucial for advanced pharmaceutical research. The specific site of 13C incorporation (e.g., within the isoquinoline ring, phthalide moiety, or methylenedioxy bridge) and deuteration (typically replacing the three hydrogens of the N-methyl group, -13CD3) are designed to maximize stability and utility without altering the molecule's inherent biological activity or physicochemical behavior under normal conditions [3].
The primary rationales for using 13C and deuterium labels are:
Table 2: Properties and Rationale for Isotopic Labels in Noscapine-13C,d3
Isotope | Symbol | Typical Position in Noscapine | Primary Research Rationale | Analytical Technique Impact |
---|---|---|---|---|
Carbon-13 | 13C | Specific carbon atom (e.g., methyl, carbonyl, aromatic) | Creates mass shift for detection; Tracks molecular fate in metabolism & distribution studies | Enables precise quantification via MS using isotope dilution; Allows tracking using 13C-NMR |
Deuterium | 2H or D | Often N-methyl group (-N13CD3) | Introduces kinetic isotope effect (KIE) potentially slowing metabolism; Provides larger mass shift per atom than 13C | Enhances MS detection specificity; KIE aids identification of metabolic "hot spots" and stabilizes parent compound in assays |
Noscapine-13C,d3 has become indispensable in contemporary pharmaceutical and biomedical research, primarily serving two critical functions:
Table 3: Core Research Applications of Noscapine-13C,d3
Research Area | Specific Application | Technique(s) Employed | Benefit of Isotopic Label |
---|---|---|---|
Bioanalytical Chemistry | Pharmacokinetic (PK) Studies (ADME) | LC-MS/MS with Stable Isotope Dilution Analysis (SIDA) | Enables precise, accurate quantification of noscapine in complex biological matrices; Corrects for analytical variability |
Metabolism & Disposition | Metabolite Identification & Profiling | LC-HRMS (High-Resolution MS), 13C-NMR (if 13C position suitable) | Facilitates detection and structural elucidation of metabolites; Tracks metabolic pathways; Can reveal KIE on specific routes |
Cancer Pharmacology | Microtubule Binding Assays; Cellular Uptake & Distribution | Radioligand binding (if tritiated), LC-MS/MS, Fluorescence techniques | Allows specific detection of bound drug; Quantifies intracellular concentration; Proves target engagement |
Food Safety & Forensics | Detection & Quantification of Poppy Seed Alkaloid Contamination | LC-MS/MS | Distinguishes illicit morphine/codeine use from dietary poppy seed intake; Ensures compliance with regulatory limits (e.g., EFSA ARfD) [6] |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4